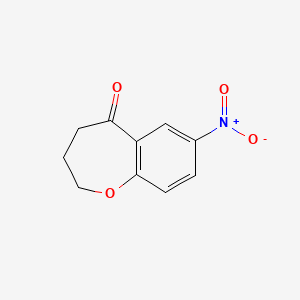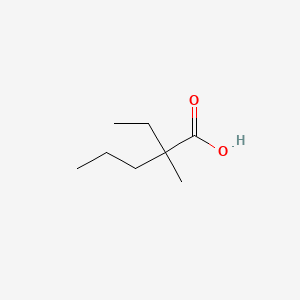
Nitrobenzooxipenone
説明
Nitrobenzooxipenone (NBX) is a synthetic compound with a molecular formula of C13H7NO4. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. NBX is widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe for studying biological processes.
作用機序
Nitrobenzooxipenone functions as a fluorescent probe by binding to specific biomolecules and emitting light when excited by a specific wavelength of light. The mechanism of action of Nitrobenzooxipenone is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited donor molecule to an acceptor molecule.
Biochemical and Physiological Effects:
Nitrobenzooxipenone has been shown to have a low toxicity profile and does not cause significant cellular damage. It has been used in a variety of cell types, including mammalian cells, yeast, and bacteria. Nitrobenzooxipenone has been shown to have a high affinity for certain proteins and has been used to study protein-protein interactions and enzyme activity.
実験室実験の利点と制限
One of the main advantages of Nitrobenzooxipenone is its ability to act as a fluorescent probe for studying biological processes. It is also relatively easy to synthesize and purify, making it accessible for use in a variety of research settings. However, one limitation of Nitrobenzooxipenone is that it is not suitable for use in vivo due to its low solubility in water.
将来の方向性
There are several future directions for research involving Nitrobenzooxipenone. One area of interest is the development of new fluorescent probes based on the structure of Nitrobenzooxipenone. Researchers are also exploring the use of Nitrobenzooxipenone for studying the localization and trafficking of proteins within cells. Additionally, there is interest in using Nitrobenzooxipenone for studying the dynamics of protein-protein interactions and enzyme activity in real-time. Overall, the unique properties of Nitrobenzooxipenone make it a valuable tool for studying biological processes in the laboratory.
科学的研究の応用
Nitrobenzooxipenone is commonly used in scientific research as a fluorescent probe for studying biological processes. It has been used to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. Nitrobenzooxipenone has also been used to study the localization and trafficking of proteins within cells.
特性
IUPAC Name |
7-nitro-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9-2-1-5-15-10-4-3-7(11(13)14)6-8(9)10/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJDDRWAVYLBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70925832 | |
| Record name | 7-Nitro-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrobenzooxipenone | |
CAS RN |
127283-63-0 | |
| Record name | 7-Nitro-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


